D-4'-Tetrahydropyranylglycine

Description

Properties

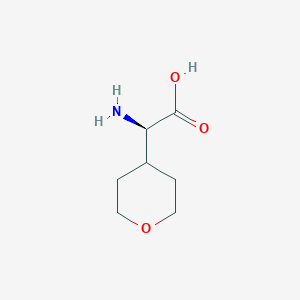

IUPAC Name |

(2R)-2-amino-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZJPHKIECMDPG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363717 | |

| Record name | D-4'-Tetrahydropyranylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475649-32-2 | |

| Record name | D-4'-Tetrahydropyranylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 475649-32-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on D-4'-Tetrahydropyranylglycine: A Core Component in Neuromodulatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

D-4'-Tetrahydropyranylglycine is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry. Its unique structural properties, particularly the incorporation of a tetrahydropyran ring, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its role in drug development, focusing on its application in the design of neuromodulatory compounds, with a specific emphasis on the modulation of N-methyl-D-aspartate (NMDA) receptor signaling pathways.

Core Concepts and Applications

This compound serves as a chiral building block, offering steric bulk and specific conformational constraints to parent molecules. The tetrahydropyran moiety can influence key pharmacokinetic properties such as lipophilicity and metabolic stability, potentially leading to improved drug candidates. Its structural similarity to endogenous amino acids allows for its incorporation into peptidomimetics and other small molecules designed to interact with biological targets, particularly receptors and enzymes within the central nervous system.

A primary area of application for this compound and its analogs is in the development of antagonists for the NMDA receptor, a key player in excitatory synaptic transmission in the brain. Overactivation of NMDA receptors is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and chronic pain. Consequently, the development of potent and selective NMDA receptor antagonists is a major goal in neuropharmacology.

Experimental Protocols

The following experimental protocols are representative of the methodologies used to characterize novel compounds derived from non-proteinogenic amino acids like this compound, based on studies of analogous compounds.

1. Synthesis of Novel NMDA Receptor Antagonists:

A common strategy for the synthesis of amino acid-based NMDA receptor antagonists involves a 1,3-dipolar cycloaddition. A representative synthesis is described by Conti et al. (2004) for the preparation of isoxazole-containing amino acids, which are structural analogs of this compound-containing compounds.

-

Step 1: Nitrile Oxide Formation: A substituted nitroalkane is treated with a dehydrating agent, such as phenyl isocyanate, in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine) to generate the corresponding nitrile oxide in situ.

-

Step 2: 1,3-Dipolar Cycloaddition: The generated nitrile oxide undergoes a cycloaddition reaction with a dipolarophile containing a vinyl or allyl group attached to a protected amino acid moiety. This reaction forms the core heterocyclic ring system.

-

Step 3: Deprotection: The protecting groups on the amino and carboxyl functionalities of the amino acid are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final amino acid derivative.

-

Step 4: Purification: The final compound is purified using techniques such as recrystallization or column chromatography.

2. In Vitro Pharmacological Evaluation: Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a novel compound for its target receptor.

-

Preparation of Synaptic Membranes: Rat brains are homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the crude synaptic membrane fraction.

-

Binding Assay: The synaptic membranes are incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glutamate binding site) and varying concentrations of the test compound.

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

3. In Vivo Pharmacological Evaluation: Anticonvulsant Activity

The anticonvulsant effects of NMDA receptor antagonists are often evaluated in animal models of epilepsy.

-

Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are commonly used.

-

Drug Administration: The test compound is administered to the mice, typically via intraperitoneal injection, at various doses. A control group receives the vehicle.

-

Seizure Induction: After a predetermined time, the mice are exposed to a high-intensity acoustic stimulus to induce seizures.

-

Observation and Scoring: The mice are observed for the occurrence and severity of different seizure phases (wild running, clonic seizures, tonic seizures, and respiratory arrest). The percentage of mice protected from each seizure phase is recorded.

-

Data Analysis: The dose of the compound that protects 50% of the animals from a specific seizure endpoint (ED50) is calculated.

Quantitative Data Presentation

The following table summarizes representative binding affinity data for novel NMDA receptor antagonists developed from acidic amino acid scaffolds, analogous to what would be expected for derivatives of this compound.

| Compound | NMDA Receptor Affinity (Ki, µM)[1] |

| 8A | 0.21[1] |

| 8B | 0.96[1] |

Data from Conti et al., 2004. Compounds 8A and 8B are stereoisomers of 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the development of this compound-based therapeutics.

Caption: A generalized experimental workflow for the development of novel therapeutics.

Caption: A simplified signaling pathway of the NMDA receptor and the action of a competitive antagonist.

References

D-4'-Tetrahydropyranylglycine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4'-Tetrahydropyranylglycine, systematically known as (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid. As a derivative of glycine with a tetrahydropyran moiety, it presents a unique structural motif of interest in medicinal chemistry and drug discovery. Its chiral nature and the presence of both amino and carboxylic acid functional groups, combined with the cyclic ether, offer potential for diverse chemical modifications and biological interactions. This technical guide provides a summary of the available chemical and physical properties of this compound, outlines a general experimental approach for its synthesis and characterization, and discusses its potential, yet to be fully elucidated, biological significance.

Core Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented below.

| Property | Value | Reference |

| Systematic Name | (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | [1][2][3][4][5][6][7] |

| Common Name | This compound | |

| CAS Number | 475649-32-2 | [1][2] |

| Molecular Formula | C₇H₁₃NO₃ | [1][5] |

| Molecular Weight | 159.19 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Purity | >97.0% (by NMR) | [1] |

Spectroscopic Data

While specific spectral data with peak assignments for this compound are not widely available in public literature, a certificate of analysis for a commercial sample indicates that the ¹H NMR and Mass Spectrum are consistent with its chemical structure.[1]

General Expectations for Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring, the alpha-proton, and the amine protons. The chemical shifts and coupling patterns would be indicative of the stereochemistry and conformation of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the alpha-carbon, and the carbons of the tetrahydropyran ring.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and C-O stretches associated with the ether and carboxylic acid functionalities.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (159.19 g/mol ). Analysis of the fragmentation pattern could provide further structural confirmation.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not readily found in the public domain. However, a general approach for the asymmetric synthesis of this and similar non-natural amino acids can be conceptualized based on established organic chemistry methodologies.

General Asymmetric Synthesis Approach (Hypothetical):

A plausible synthetic route could involve a stereoselective Strecker synthesis or a chiral auxiliary-mediated alkylation.

-

Starting Material: Tetrahydro-2H-pyran-4-carbaldehyde.

-

Strecker Reaction:

-

Reaction of the aldehyde with a cyanide source (e.g., KCN) and ammonia or an ammonia equivalent in the presence of a chiral catalyst to form a chiral aminonitrile intermediate.

-

Hydrolysis of the aminonitrile to yield the desired D-amino acid.

-

-

Purification:

-

The crude product would likely be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Purity would be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Activity and Potential Applications

The biological activity of this compound is not extensively documented. It is described as a glycine derivative and has been mentioned in the context of ergogenic supplements, which are intended to enhance physical performance.[3] However, specific studies detailing its mechanism of action or its effects on signaling pathways are not publicly available.

Given its structure as a non-proteinogenic amino acid, this compound could be a valuable building block in peptide synthesis to create peptidomimetics with modified stability and biological activity. The tetrahydropyran ring introduces a degree of conformational constraint and hydrophilicity that could influence the binding of resulting peptides to their biological targets. Its potential applications in drug development could be in the design of novel therapeutics where this specific structural motif is desired to achieve a particular pharmacological profile.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound, leading to the assessment of its biological activity.

Conclusion

This compound is a chiral, non-proteinogenic amino acid with potential applications in medicinal chemistry and drug discovery. While detailed experimental data and biological studies are not extensively reported in publicly accessible literature, this guide provides a summary of its known chemical properties and outlines a general framework for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic properties, develop optimized synthetic protocols, and explore its biological activity and potential therapeutic applications.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)aceticacid | 1416402-99-7 [chemicalbook.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. achmem.com [achmem.com]

- 7. adooq.com [adooq.com]

An In-depth Technical Guide to the Structure and Synthesis of D-4'-Tetrahydropyranylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for D-4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid of interest in medicinal chemistry. The document details the molecular architecture and outlines key synthetic pathways, including the preparation of essential precursors and methods for achieving the desired stereochemistry.

Chemical Structure and Properties

This compound, systematically named (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a glycine derivative characterized by the substitution of a tetrahydropyran ring at the alpha-carbon. The "D" designation in its common name refers to its stereochemical configuration, which is (R) according to the Cahn-Ingold-Prelog priority rules.

The presence of the tetrahydropyran moiety introduces a degree of conformational rigidity and alters the lipophilicity of the amino acid compared to simpler aliphatic or aromatic glycine derivatives. These structural features are often exploited in drug design to modulate binding affinity to biological targets and to improve pharmacokinetic properties.

| Property | Value | Reference |

| Systematic Name | (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | N/A |

| Common Name | This compound | N/A |

| CAS Number | 475649-32-2 | N/A |

| Molecular Formula | C₇H₁₃NO₃ | N/A |

| Molecular Weight | 159.18 g/mol | N/A |

| Appearance | Solid | [1] |

Synthetic Pathways

The synthesis of this compound is not widely documented in readily available literature, suggesting it is a specialized compound. However, a logical and established approach involves a multi-step synthesis commencing with the preparation of a key intermediate, tetrahydro-4H-pyran-4-one. This ketone then serves as the substrate for classical amino acid syntheses, such as the Strecker or Bucherer-Bergs reactions, to produce the racemic amino acid. The final and crucial step is the chiral resolution of the racemic mixture to isolate the desired D-enantiomer.

References

A Technical Guide to Asymmetric Synthesis of α-Amino Acids Using Chiral Glycine Equivalents: The Schöllkopf Bis-Lactim Ether Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. Chiral α-amino acids serve as fundamental building blocks for peptidomimetics, chiral ligands, and complex natural products. While numerous methods exist for their synthesis, the use of chiral glycine equivalents remains a robust and reliable strategy. This technical guide provides an in-depth exploration of the Schöllkopf bis-lactim ether method, a classic yet highly effective approach for the diastereoselective alkylation of a masked glycine enolate. We will detail the underlying principles, provide comprehensive experimental protocols, present quantitative data on its efficiency, and illustrate the key mechanistic steps through diagrams. Although the specific compound D-4'-Tetrahydropyranylglycine is not prominently featured in scientific literature, the principles and methodologies described herein for the Schöllkopf auxiliary are broadly applicable to the conceptual use of chiral glycine derivatives in asymmetric synthesis.

Introduction to Asymmetric Amino Acid Synthesis and the Role of Chiral Glycine Equivalents

The biological activity of many pharmaceuticals and natural products is intrinsically linked to their stereochemistry. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance.[1] α-Amino acids, beyond the 20 proteinogenic examples, represent a vast and valuable class of chiral building blocks.

Asymmetric synthesis of these compounds can be broadly categorized into several approaches, including the chiral pool method, asymmetric catalysis, and the use of chiral auxiliaries.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

The Schöllkopf method, developed by Ulrich Schöllkopf in 1981, is a prime example of the chiral auxiliary approach applied to amino acid synthesis.[4][5] It utilizes a chiral bis-lactim ether, derived from the condensation of glycine and a chiral amino acid (commonly valine), as a masked chiral glycine equivalent. This powerful technique allows for the highly diastereoselective alkylation of the glycine moiety, leading to a wide variety of non-proteinogenic α-amino acids with excellent enantiopurity.[1][4]

The Schöllkopf Bis-Lactim Ether Method: Principles and Mechanism

The core of the Schöllkopf method is the use of a cyclic dipeptide (a 2,5-diketopiperazine) formed from glycine and (R)- or (S)-valine.[4] The bulky isopropyl group of the valine residue serves as a stereodirecting group. The key steps of the synthesis are as follows:

-

Formation of the Diketopiperazine: Glycine and valine are cyclized to form a 2,5-diketopiperazine.

-

Formation of the Bis-lactim Ether: The diketopiperazine is treated with a strong methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), to form the bis-lactim ether. This step activates the α-proton of the glycine unit.[1]

-

Deprotonation: The bis-lactim ether is deprotonated at the prochiral carbon of the glycine residue using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). This generates a planar carbanion.[4]

-

Diastereoselective Alkylation: The crucial stereochemistry-defining step involves the reaction of this carbanion with an electrophile (e.g., an alkyl halide). The bulky isopropyl group of the valine auxiliary sterically hinders one face of the planar carbanion, forcing the electrophile to approach from the opposite, less hindered face. This results in a highly diastereoselective alkylation.[4][6]

-

Hydrolysis and Product Isolation: The alkylated bis-lactim ether is then hydrolyzed under mild acidic conditions. This cleavage releases the methyl ester of the newly synthesized, enantiomerically enriched α-amino acid, along with the recoverable valine methyl ester auxiliary.[1][4]

This entire workflow is depicted in the diagram below.

The stereochemical outcome is predictable. Using (R)-valine as the auxiliary typically leads to the (R)-enantiomer of the new amino acid, while (S)-valine yields the (S)-enantiomer.[5] The high diastereoselectivity, often exceeding 95%, makes this a highly reliable method for accessing optically pure amino acids.[1][4]

Detailed Experimental Protocols

Herein, we provide a representative protocol for the diastereoselective alkylation of the (2R)-valine-derived bis-lactim ether with 4-bromo-1,2-butadiene, adapted from the literature.[6]

Materials and Reagents

-

(2R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's auxiliary)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

-

4-bromo-1,2-butadiene (Electrophile)

-

Water (for quenching)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (MgSO₄) (for drying)

-

Silica gel for flash chromatography

-

Ethyl acetate and Hexane (for chromatography)

-

0.1 N Hydrochloric acid (for hydrolysis)

Protocol for Diastereoselective Alkylation

Protocol for Hydrolysis to Obtain the Free Amino Acid

-

Dissolution: Dissolve the purified alkylated bis-lactim ether in 0.1 N HCl.

-

Stirring: Stir the solution at room temperature for approximately 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Extraction: Wash the acidic solution with diethyl ether to remove the valine methyl ester.

-

Isolation: The aqueous layer, now containing the hydrochloride salt of the desired amino acid methyl ester, can be used directly or further purified. The free amino acid can be obtained by ion-exchange chromatography or by careful neutralization.

Quantitative Data and Scope of the Reaction

The Schöllkopf method is renowned for its high stereoselectivity and good chemical yields across a wide range of electrophiles. The data presented below is compiled from various literature sources to demonstrate the efficacy of the method.

Table 1: Diastereoselective Alkylation of Schöllkopf's Auxiliary with Various Electrophiles

| Entry | Electrophile (R-X) | Product (R-group) | Yield (%) | Diastereomeric Excess (d.e. %) | Reference |

| 1 | CH₃I | -CH₃ | >90 | >95 | [4] |

| 2 | CH₂=CHCH₂Br | -CH₂CH=CH₂ | 91 | >95 | [5] |

| 3 | C₆H₅CH₂Br | -CH₂C₆H₅ | 94 | >95 | [5] |

| 4 | 4-Br-1,2-butadiene | -CH₂CH=C=CH₂ | 48 | >98 | [6] |

| 5 | 1-Iodo-3-methylbutane | -CH₂(CH₂)₂CH(CH₃)₂ | >90 | >95 | [4] |

| 6 | Aryl Chlorides¹ | -Aryl | 90-99 | 96-98 | [7][8] |

¹Data for Pd-catalyzed arylation of the bis-lactim ether.

As shown in the table, the method consistently delivers products with very high diastereomeric excess, which translates directly to high enantiomeric excess (>95% e.e.) in the final amino acid product after hydrolysis.[1] The chemical yields are generally good to excellent, although they can vary depending on the reactivity of the electrophile.

Conclusion

The Schöllkopf bis-lactim ether method remains a powerful and highly predictable tool for the asymmetric synthesis of α-amino acids. Its operational simplicity, use of a recoverable chiral auxiliary, and consistently high stereoselectivity make it an invaluable strategy for researchers in academia and the pharmaceutical industry. The principles of using a bulky, stereodirecting auxiliary to control the facial selectivity of an enolate reaction are fundamental to asymmetric synthesis. While the specific target of this compound is not documented, the foundational knowledge and protocols detailed in this guide provide a clear roadmap for the rational design and synthesis of novel, enantiomerically pure α-amino acids.

References

- 1. biosynth.com [biosynth.com]

- 2. A 2,3-butanedione protected chiral glycine equivalent—a new building block for the stereoselective synthesis of enantiopure N-protected α-amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 5. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. researchgate.net [researchgate.net]

- 8. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]

D-4'-Tetrahydropyranylglycine: A Chiral Building Block for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-4'-Tetrahydropyranylglycine, systematically known as (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid that has emerged as a valuable chiral building block in modern medicinal chemistry. Its unique structural features, combining the chirality of an amino acid with the conformational rigidity and polarity of a tetrahydropyran (THP) ring, make it an attractive component for the design and synthesis of novel therapeutic agents. The THP moiety can modulate physicochemical properties such as lipophilicity and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its significant role in the development of antiviral drugs, with a focus on the Hepatitis C Virus (HCV) NS5A inhibitor, BMS-986097.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is presented in the table below. These properties are crucial for its application in drug design and synthesis, influencing factors such as solubility, membrane permeability, and interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (NMR) | ≥97.0% | [1] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |

| CAS Number | 475649-32-2 | [1] |

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step in its utilization as a chiral building block. While various methods for the synthesis of α-amino acids have been developed, a common strategy for preparing this specific compound involves the asymmetric Strecker synthesis or enzymatic resolution.

Illustrative Synthetic Pathway

A general, illustrative pathway for the synthesis of this compound is depicted below. This multi-step synthesis typically starts from a readily available tetrahydropyran derivative.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Asymmetric Synthesis

A detailed experimental protocol for the large-scale synthesis of a precursor to this compound has been reported in the context of the development of the HCV NS5A inhibitor BMS-986097. While the full end-to-end synthesis of the standalone amino acid is proprietary, the following outlines a key step in a scalable route, highlighting the introduction of the core tetrahydropyran glycine structure.

Step: Michael Addition and Cyclization

This key step involves a Michael addition of a glycine equivalent to an α,β-unsaturated ester, followed by an intramolecular cyclization to form the tetrahydropyran ring.

-

Reactants:

-

tert-butyl 2-((diphenylmethylene)amino)acetate

-

(E)-benzyl 4-(1-hydroxycyclopropyl)but-2-enoate

-

-

Procedure: A one-pot reaction is performed where the Michael addition of the glycine Schiff base to the unsaturated ester is followed by cyclization to form the core skeleton of the desired tetrahydropyran glycine derivative.

-

Chiral Separation: The resulting product is a mixture of diastereomers, which is then subjected to chiral separation to isolate the desired stereoisomer.

-

Further Manipulations: The isolated chiral intermediate undergoes further synthetic transformations, including deprotection of the amine, carbamate formation, lactone reduction, and final cyclization to yield the desired tetrahydropyran glycine precursor.

Application in Drug Discovery: A Case Study of BMS-986097

A prominent example of the application of this compound as a chiral building block is in the synthesis of BMS-986097, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).

HCV NS5A: A Key Target for Antiviral Therapy

The HCV NS5A protein is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[2][3] It does not have any known enzymatic activity but acts as a scaffold, interacting with various viral and host proteins to form the viral replication complex.[4] This complex is housed within a membranous web in the cytoplasm of infected cells, providing a platform for efficient viral genome replication.[4]

NS5A inhibitors, such as BMS-986097, bind to the N-terminus of NS5A, inducing a conformational change that disrupts its functions.[5] This inhibition occurs at two key stages of the viral life cycle:

-

Inhibition of RNA Replication: By binding to NS5A, the inhibitor prevents the proper formation and function of the replication complex, thereby halting the synthesis of new viral RNA.[2]

-

Impairment of Viral Assembly: The altered conformation of NS5A also interferes with its role in the assembly and release of new, infectious virions.[2]

The following diagram illustrates the proposed mechanism of action of HCV NS5A inhibitors.

Caption: Mechanism of action of HCV NS5A inhibitors.

Role of this compound in BMS-986097

In the structure of BMS-986097, the this compound moiety serves as a key component of the "cap" region of the molecule. This part of the inhibitor is crucial for establishing the necessary interactions within the binding pocket of the NS5A protein. The specific stereochemistry and the presence of the tetrahydropyran ring are critical for achieving high potency and a favorable pharmacokinetic profile. The development of a scalable synthesis for this chiral building block was a significant achievement in the overall drug development program for BMS-986097.

Conclusion

This compound is a valuable and versatile chiral building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its incorporation into the HCV NS5A inhibitor BMS-986097 highlights its potential to impart desirable properties for drug candidates, including high potency and improved ADME characteristics. As the demand for novel therapeutics with optimized properties continues to grow, the use of such specialized chiral building blocks is expected to play an increasingly important role in drug discovery and development. The availability of efficient and scalable synthetic routes to enantiomerically pure this compound will be crucial for its broader application in medicinal chemistry.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 3. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyranyl (THP) Group in Amino Acid Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex peptide-based therapeutics. The tetrahydropyranyl (THP) group, a well-established protecting group for alcohols in organic synthesis, offers a unique set of advantages for the protection of amino acid side chains. This technical guide provides a comprehensive overview of the THP protecting group in the context of amino acid chemistry, detailing its application, quantitative performance, and experimental protocols.

Core Concepts of the THP Protecting Group

The tetrahydropyranyl group is an acetal-type protecting group introduced by reacting a hydroxyl or thiol group with 3,4-dihydro-2H-pyran (DHP) under acidic conditions.[1] Its key features include:

-

Low Cost and Ease of Introduction: DHP is an inexpensive and readily available reagent, making the THP group a cost-effective option. The protection reaction is typically straightforward and high-yielding.[1][2]

-

Stability: THP ethers are stable to a wide range of non-acidic conditions, including strongly basic reagents, organometallics, and hydrides, making them compatible with many synthetic transformations.[2][3]

-

Acid Lability: The THP group is readily cleaved under mild acidic conditions, which allows for selective deprotection in the presence of other protecting groups.[1][3] This property is central to its utility in orthogonal protection strategies in peptide synthesis.[1]

-

Improved Solubility: The incorporation of the THP group can enhance the solubility of protected amino acids and peptides.[1][2]

A notable drawback of the THP group is the creation of a new stereocenter upon reaction with a chiral alcohol, leading to the formation of diastereomers.[3] This can complicate purification and characterization, though it does not affect the stereochemistry of the final deprotected amino acid.

Application in Amino Acid Protection

The THP group is primarily used for the side-chain protection of serine, threonine, and cysteine in the context of Fmoc/tBu solid-phase peptide synthesis (SPPS).[1][2]

-

Serine and Threonine: The hydroxyl groups of serine and threonine are readily protected as THP ethers. This protection prevents side reactions during peptide coupling steps.

-

Cysteine: The thiol group of cysteine can be effectively protected with the THP group. Fmoc-Cys(Thp)-OH has been shown to be a valuable reagent in SPPS, offering advantages over more common protecting groups like trityl (Trt).[4] Specifically, the use of the THP group for cysteine protection has been reported to reduce racemization during coupling reactions.[5]

While THP protection of the amine and carboxylic acid functionalities of amino acids is possible, it is less common in peptide synthesis due to the lability of the resulting N,O-acetals and hemiacetal esters.[1]

Quantitative Data

The efficiency of THP protection and the conditions for its removal are critical considerations for its application in synthesis. The following tables summarize available quantitative data.

Table 1: Yields for the Synthesis of THP-Protected Amino Acids

| Amino Acid Derivative | Reagents and Conditions | Yield (%) | Reference |

| Fmoc-Trp(Thp)-OH | DHP, PTSA, CH₂Cl₂/MeOH (96:4), RT, 2.5 h | 82 | [1] |

| O-THP-protected Nα-(6-nitroveratryloxy)-Nε-acetyl-Nε-hydroxy-l-lysine cyanomethyl ester | DHP | 85 | [6] |

Table 2: Acid Lability of THP-Protected Amino Acids

| Compound | Cleavage Cocktail | Time (h) | Deprotection (%) | Reference |

| Fmoc-Trp(Thp)-OH | TFA/H₂O/CH₂Cl₂ (10:2:88) | 1 | ~90 | [1] |

| Fmoc-Trp(Boc)-OH | TFA/H₂O/CH₂Cl₂ (10:2:88) | 1 | 69 | [1] |

| Fmoc-Cys(Thp)-OH | Moderately acidic aqueous conditions | - | More stable than Fmoc-Ser(Thp)-OH | [7] |

| Fmoc-Ser(Thp)-OH | Moderately acidic aqueous conditions | - | Less stable than Fmoc-Cys(Thp)-OH | [7] |

| THP-protected hydroxamate | 3:1:1 Acetic acid:water:DMF | t½ = 2.9 | - | [6] |

Table 3: Racemization of Cysteine Derivatives During Coupling

| Cysteine Derivative | Coupling Conditions | Racemization (%) | Reference |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | [4] |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | [4] |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection and deprotection of amino acid side chains with the THP group.

Protocol 1: General Procedure for THP Protection of a Hydroxyl Group

This protocol is a general method for the protection of an alcohol, which can be adapted for the side chains of serine and threonine.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Ser-OH or Fmoc-Thr-OH)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add DHP (1.5 - 2 equivalents) to the solution.

-

Add a catalytic amount of PPTS or PTSA (0.05 - 0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired Fmoc-amino acid(THP)-OH.

Protocol 2: General Procedure for Acidic Deprotection of a THP Ether

This protocol describes a mild method for the cleavage of a THP ether, regenerating the free hydroxyl group.

Materials:

-

THP-protected amino acid or peptide

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the THP-protected substrate (1 equivalent) in a 3:1:1 mixture of THF, acetic acid, and water.[7]

-

Stir the solution at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language can effectively illustrate the chemical processes and decision-making involved in using the THP protecting group.

References

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Tetrahydropyran Ring in Glycine Analogs: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Tetrahydropyran-Containing Glycine Derivatives in Medicinal Chemistry.

While specific data on D-4'-Tetrahydropyranylglycine is not extensively available in public literature, this guide explores the significant role of the closely related structural motif, amino-(tetrahydropyran-4-yl)acetic acid and its derivatives, in medicinal chemistry. The incorporation of the tetrahydropyran (THP) ring into amino acid scaffolds, particularly glycine, offers a versatile strategy for modulating the physicochemical and pharmacological properties of drug candidates. This document provides a comprehensive overview of the applications, synthesis, and key properties of these valuable building blocks in drug discovery and development.

The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for cyclohexane.[1] Its key advantages include:

-

Modulation of Physicochemical Properties: The oxygen atom in the THP ring acts as a hydrogen bond acceptor, which can lead to improved solubility and altered lipophilicity compared to its carbocyclic analog. This modification can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Conformational Rigidity: The THP ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding to biological targets.[1]

-

Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation than many other functional groups, potentially leading to improved pharmacokinetic profiles.

Applications in Medicinal Chemistry

Amino-(tetrahydropyran-4-yl)acetic acid and its derivatives serve as crucial intermediates in the synthesis of a variety of therapeutic agents.[2] Their application spans several key areas of drug discovery.

Central Nervous System (CNS) Disorders

One of the primary applications of these building blocks is in the development of drugs targeting neurological disorders.[2] The ability of the THP moiety to fine-tune properties like blood-brain barrier penetration is a key factor in this context. While specific drug examples containing this exact glycine derivative are not prevalent in the literature, the use of THP-containing fragments is a common strategy in CNS drug design.

Antitumor Agents

The tetrahydropyran scaffold is present in numerous molecules with demonstrated antitumor activity.[3] By incorporating amino-(tetrahydropyran-4-yl)acetic acid into peptide or small molecule structures, medicinal chemists can explore new chemical space in the search for novel cancer therapeutics. The THP ring can influence interactions with specific biological targets and contribute to the overall efficacy and safety profile of the drug candidate.[3]

Antiviral Therapies

The tetrahydropyran ring is a key structural feature in some HIV protease inhibitors.[4] The oxygen atom can form critical hydrogen bonds within the enzyme's active site. The use of amino-(tetrahydropyran-4-yl)acetic acid as a building block allows for the synthesis of novel peptide mimetics and other small molecules aimed at inhibiting viral replication.

Synthesis of Tetrahydropyran-Containing Amino Acids

The synthesis of amino acids featuring a tetrahydropyran side chain can be achieved through various synthetic routes. A common approach involves the modification of a pre-formed tetrahydropyran ring.

General Synthetic Workflow

A generalized synthetic pathway to obtain tetrahydropyran-containing amino acids is outlined below. This often involves the introduction of an amino group or a precursor to an amino group onto a functionalized tetrahydropyran scaffold.

Caption: General synthetic workflow for amino-(tetrahydropyran-4-yl)acetic acid.

Experimental Protocol: Strecker Synthesis of Amino-(tetrahydropyran-4-yl)acetic acid (Illustrative)

The following is an illustrative protocol based on the well-established Strecker amino acid synthesis.

Materials:

-

Tetrahydropyran-4-one

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Aqueous ammonia (NH₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Methanol

Procedure:

-

Formation of the α-aminonitrile:

-

A solution of tetrahydropyran-4-one in methanol is treated with an aqueous solution of ammonium chloride and sodium cyanide.

-

Aqueous ammonia is added, and the reaction mixture is stirred at room temperature for 24-48 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

-

-

Hydrolysis to the amino acid:

-

The crude α-aminonitrile is refluxed in concentrated hydrochloric acid for 12-24 hours.

-

The reaction mixture is then cooled, and the excess acid is removed under reduced pressure.

-

The resulting solid is washed with diethyl ether and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the hydrochloride salt of amino-(tetrahydropyran-4-yl)acetic acid.

-

Quantitative Data and Structure-Activity Relationships

While specific quantitative data for this compound is scarce, the table below presents hypothetical data to illustrate how such information would be structured for comparing the activity of different glycine analogs.

| Compound | Target | Assay Type | IC₅₀ (nM) | Lipophilicity (logP) |

| Glycine | GlyR | Electrophysiology | 15,000 | -3.21 |

| Cyclohexylglycine | - | - | - | 1.54 |

| Amino-(tetrahydropyran-4-yl)acetic acid | Hypothetical Target X | Binding Assay | 500 | 0.85 |

| Phenylglycine | - | - | - | 1.09 |

Data for Glycine, Cyclohexylglycine, and Phenylglycine are for comparative purposes. Data for Amino-(tetrahydropyran-4-yl)acetic acid is hypothetical.

The inclusion of the THP ring generally increases lipophilicity compared to the parent glycine but can be less lipophilic than a cyclohexane ring, offering a valuable tool for fine-tuning this property.

Signaling Pathways and Experimental Workflows

The design of drugs incorporating tetrahydropyran-containing amino acids often targets specific signaling pathways implicated in disease. The following diagram illustrates a generic signaling pathway that could be targeted by a hypothetical inhibitor developed using this scaffold.

Caption: Hypothetical signaling pathway inhibited by a THP-glycine derivative.

Conclusion

The use of amino acids containing a tetrahydropyran ring, such as amino-(tetrahydropyran-4-yl)acetic acid, represents a powerful strategy in modern medicinal chemistry. These building blocks provide a means to modulate key drug properties, including solubility, lipophilicity, and metabolic stability. Their incorporation into drug candidates has shown promise in the development of new treatments for a range of diseases, including CNS disorders, cancer, and viral infections. Further exploration of this chemical space is likely to yield novel and effective therapeutic agents.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyranyl Group: A Cornerstone in Amino Acid Protection for Peptide Synthesis and Drug Development

An In-depth Technical Guide

For Immediate Release

[Shanghai, China – December 25, 2025] – The strategic use of protecting groups is a fundamental pillar of modern organic chemistry, particularly within the intricate landscape of peptide synthesis and drug development. Among the arsenal of protective moieties, the tetrahydropyranyl (THP) group has long been valued for its reliability and versatility in masking the reactive side chains of amino acids. This technical guide provides a comprehensive overview of the discovery, history, and application of tetrahydropyranyl-protected amino acids, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction: The Need for Selective Protection

The synthesis of complex peptides and modified protein therapeutics demands precise control over the reactivity of various functional groups within the constituent amino acids. Unprotected side chains can lead to a myriad of undesirable side reactions, compromising the yield, purity, and ultimately the biological activity of the target molecule. The ideal protecting group should be easily introduced, stable under a range of reaction conditions, and readily removed under mild conditions that do not affect other parts of the molecule. The tetrahydropyranyl group, an acid-labile acetal, has emerged as a robust solution for the temporary protection of hydroxyl, thiol, and, to a lesser extent, carboxyl and amino functionalities in amino acids.

A Historical Perspective: From Alcohols to Amino Acids

The tetrahydropyranyl group was initially established as a reliable protecting group for alcohols in general organic synthesis long before its widespread adoption in peptide chemistry. Its introduction is typically achieved through the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).

While a singular "discovery" paper for the application of THP to amino acids is not readily identifiable, its use in peptide synthesis appears to have evolved from its established utility in protecting hydroxyl groups. Early reviews on protecting groups in peptide synthesis from the 1960s began to lay the groundwork for the systematic use of various protective strategies, creating a fertile environment for the adoption of known protecting groups like THP for the specific challenges of peptide chemistry. By the 1970s and beyond, the application of THP to protect the side chains of serine, threonine, and cysteine became more commonplace, driven by the need for orthogonal protection strategies in increasingly complex synthetic targets.

Mechanism of Protection and Deprotection

The protective power of the THP group lies in the formation of a stable acetal linkage. This process is acid-catalyzed, involving the protonation of dihydropyran to form a resonance-stabilized carbocation, which is then attacked by the nucleophilic side chain of the amino acid.

dot

Caption: General mechanism for the acid-catalyzed protection of an amino acid side chain with THP.

Deprotection is essentially the reverse process, also acid-catalyzed, where protonation of the acetal oxygen leads to cleavage of the C-O bond and regeneration of the free functional group on the amino acid.

dot

Caption: General mechanism for the acid-catalyzed deprotection of a THP-protected amino acid.

Applications in Peptide Synthesis: A Focus on Key Amino Acids

The THP group has found significant utility in protecting the side chains of serine, threonine, and cysteine during solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc/tBu strategy.

Serine and Threonine

The hydroxyl groups of serine and threonine are susceptible to acylation and other side reactions during peptide coupling. THP protection effectively masks this reactivity.

Advantages:

-

Stability: The THP ether is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine).

-

Orthogonality: It can be removed under acidic conditions that are milder than those required for the cleavage of many other protecting groups, allowing for selective deprotection.

Cysteine

The thiol group of cysteine is highly nucleophilic and prone to oxidation and alkylation. THP protection as a thioacetal is a highly effective strategy.

Key Advantages:

-

Reduced Racemization: A significant advantage of using THP for cysteine protection is the marked reduction in racemization during peptide coupling compared to other common protecting groups like Trityl (Trt).[1][2] One study reported racemization of only 0.74% for Fmoc-Cys(Thp)-OH during coupling, compared to 3.3% for Fmoc-Cys(Trt)-OH.[3]

-

Suppression of Side Reactions: THP protection minimizes the formation of 3-(1-piperidinyl)alanine, a common side product in the synthesis of C-terminal cysteine peptides.

-

Improved Solubility: The non-aromatic nature of the THP group can improve the solubility of protected peptides.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and deprotection of THP-protected amino acids, providing a valuable resource for comparative analysis.

Table 1: Representative Yields for the Synthesis of Fmoc-AA(THP)-OH

| Amino Acid | Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Fmoc-Trp-OH | PTSA | CH₂Cl₂ | 2.5 h | 82 | [2] |

| Fmoc-Cys-OH | PTSA | CH₂Cl₂ | 1 h | - | [4] |

| Fmoc-Thr-OAllyl | PPTS | DCE | 12 h (60 °C) | - | [4] |

Table 2: Comparison of Racemization for Different Cysteine Protecting Groups

| Fmoc-Cysteine Derivative | Coupling Conditions | Racemization (%) | Reference(s) |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | [5][6] |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | [5][6] |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | [5][6] |

Table 3: Cleavage Conditions for THP-Protected Amino Acids

| THP-Protected Amino Acid | Cleavage Reagent | Time | Deprotection (%) | Reference(s) |

| Fmoc-Trp(Thp)-OH | 10% TFA / 2% H₂O in CH₂Cl₂ | 1 h | ~90 | [4] |

| Fmoc-Cys(Thp)-OH | 95% TFA / 2.5% H₂O / 2.5% TIS | 2 h | Complete | [5] |

| Fmoc-Ser(Thp)-OH | 2% TFA in CH₂Cl₂ with scavengers | - | Complete | [4] |

| Fmoc-Thr(Thp)-OH | 2% TFA in CH₂Cl₂ with scavengers | - | Complete | [4] |

Experimental Protocols

General Protocol for THP Protection of an Amino Acid Side Chain

-

Dissolve the Fmoc-protected amino acid in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Add 3,4-dihydro-2H-pyran (typically 1.5-2.0 equivalents).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, PTSA).

-

Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

dot

Caption: Experimental workflow for the THP protection of an amino acid side chain.

General Protocol for Cleavage of THP Group from a Peptide on Solid Support

-

Wash the peptide-resin thoroughly with dichloromethane (DCM).

-

Prepare the cleavage cocktail. For complete deprotection, a standard cocktail is trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). For selective deprotection, a milder acidic solution (e.g., 1-2% TFA in DCM) can be used.

-

Add the cleavage cocktail to the resin and agitate at room temperature for the desired time (typically 1-3 hours for complete cleavage).

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

dot

Caption: Experimental workflow for the cleavage of a THP-protected peptide from solid support.

Conclusion and Future Outlook

The tetrahydropyranyl protecting group remains a valuable and reliable tool in the synthesis of complex peptides and other amino acid-containing molecules. Its ease of introduction, stability to a range of synthetic conditions, and mild, acid-labile cleavage make it particularly well-suited for the protection of serine, threonine, and especially cysteine side chains. The ability of THP to significantly reduce racemization in cysteine is a key advantage that continues to make it a preferred choice in many synthetic strategies. As the demand for sophisticated peptide therapeutics and research tools continues to grow, the robust and predictable nature of the THP protecting group ensures its continued relevance and application in the field.

References

- 1. PROTECTION OF FUNCTIONAL GROUPS IN PEPTIDE SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of D-4'-Tetrahydropyranylglycine for Unnatural Amino Acid Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed synthetic routes for D-4'-Tetrahydropyranylglycine (D-ThpG), a novel unnatural amino acid with potential applications in drug discovery and development. Due to the absence of D-ThpG in the current literature, this document outlines plausible and robust chemoenzymatic strategies for its synthesis, based on well-established methodologies for the production of analogous D-arylglycines. The core of the proposed synthesis involves two key stages: the formation of the precursor 4-(tetrahydropyran-4-yl)benzaldehyde and its subsequent conversion to the target D-amino acid via a Strecker synthesis followed by enzymatic resolution. Detailed experimental protocols, comparative data tables, and process diagrams are provided to facilitate the practical implementation of these synthetic strategies in a research and development setting.

Introduction: The Role of Unnatural Amino Acids in Drug Discovery

Unnatural amino acids (UAAs) are crucial building blocks in modern medicinal chemistry. Their incorporation into peptides and small molecule drugs can confer a range of desirable properties, including enhanced metabolic stability, increased potency, constrained conformation, and novel mechanisms of action. D-amino acids, in particular, are of significant interest as they can render peptides resistant to proteolysis, thereby improving their pharmacokinetic profiles. The unique structural motif of this compound, featuring a tetrahydropyran ring appended to a D-phenylglycine scaffold, offers a novel combination of hydrophilicity and steric bulk, making it an attractive candidate for the design of new therapeutic agents.

Proposed Synthetic Pathways for this compound

The synthesis of D-ThpG can be logically divided into two main phases: the synthesis of the key aromatic aldehyde precursor, and the subsequent asymmetric introduction of the amino acid functionality.

Synthesis of the Key Precursor: 4-(Tetrahydropyran-4-yl)benzaldehyde

A critical step in the synthesis of D-ThpG is the efficient preparation of 4-(tetrahydropyran-4-yl)benzaldehyde. As this compound is not commercially available, a robust synthetic route is required. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, are proposed as highly effective methods.

2.1.1. Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] In this proposed route, 4-formylphenylboronic acid is coupled with a suitable 4-substituted tetrahydropyran, such as 4-bromotetrahydropyran.

2.1.2. Negishi Coupling Approach

An alternative cross-coupling strategy is the Negishi coupling, which involves the reaction of an organozinc reagent with an aryl halide.[3][4][5][6] This can be achieved by coupling a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) with a tetrahydropyranylzinc reagent.

Chemoenzymatic Synthesis of this compound

The chemoenzymatic approach, combining a chemical Strecker synthesis with an enzymatic resolution, is a highly efficient and industrially viable method for producing enantiomerically pure D-amino acids.[7][8]

2.2.1. Step 1: Strecker Synthesis of Racemic α-Aminonitrile

The synthesized 4-(tetrahydropyran-4-yl)benzaldehyde undergoes a three-component Strecker reaction with ammonia and a cyanide source (e.g., sodium cyanide) to yield the racemic α-aminonitrile.[9][10]

2.2.2. Step 2: Enzymatic Kinetic Resolution

The racemic α-aminonitrile is then subjected to enzymatic kinetic resolution. Two primary enzymatic strategies are proposed:

-

Nitrilase-mediated resolution: An (R)-selective nitrilase can be used to directly hydrolyze the (R)-α-aminonitrile to the corresponding (R)-amino acid (D-ThpG), leaving the (S)-α-aminonitrile unreacted.

-

Hydantoinase/Carbamoylase-mediated resolution: The racemic α-aminonitrile can be first converted to the corresponding racemic hydantoin. A D-selective hydantoinase then hydrolyzes the D-hydantoin to N-carbamoyl-D-amino acid, which is subsequently converted to the D-amino acid by a D-carbamoylase.

A dynamic kinetic resolution, where the unreacted (S)-enantiomer is racemized in situ, can potentially lead to theoretical yields approaching 100%.

Quantitative Data from Analogous Syntheses

While specific data for D-ThpG synthesis is unavailable, the following tables summarize representative quantitative data for the key reaction types from analogous syntheses of D-phenylglycine and its derivatives. This data provides a benchmark for expected yields and efficiencies.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Arylboronic Acids with Haloalkanes

| Entry | Arylboronic Acid | Haloalkane | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Formylphenylboronic acid | 1-Bromoadamantane | Pd(dppf)Cl2 | K3PO4 | Toluene/H2O | 85 | Adapted from literature |

| 2 | Phenylboronic acid | 4-Bromotetrahydropyran | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 78 | Hypothetical, based on typical yields |

Table 2: Chemoenzymatic Synthesis of D-Phenylglycine Derivatives

| Entry | Substrate | Enzyme System | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| 1 | Racemic Phenylglycinonitrile | (R)-selective nitrilase | D-Phenylglycine | ~50 | >99 | ~45 | Adapted from literature |

| 2 | DL-5-Phenylhydantoin | D-Hydantoinase/ D-Carbamoylase | D-Phenylglycine | >95 | >99 | ~90 | [8] |

| 3 | Racemic Mandelic Acid | D-Mandelate Dehydrogenase, D-amino acid aminotransferase | D-Phenylglycine | >90 | >99 | ~85 | [11] |

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the proposed synthesis of D-ThpG. These are based on established procedures for similar transformations and should be optimized for the specific substrates.

Protocol for Suzuki-Miyaura Coupling: Synthesis of 4-(Tetrahydropyran-4-yl)benzaldehyde

-

To a degassed solution of 4-formylphenylboronic acid (1.0 eq.) in a 2:1 mixture of dioxane and aqueous 2 M sodium carbonate, add 4-bromotetrahydropyran (1.2 eq.).

-

To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(tetrahydropyran-4-yl)benzaldehyde.

Protocol for Strecker Synthesis: Racemic 2-Amino-2-(4-(tetrahydropyran-4-yl)phenyl)acetonitrile

-

In a round-bottom flask, dissolve 4-(tetrahydropyran-4-yl)benzaldehyde (1.0 eq.) in methanol.

-

Add an aqueous solution of ammonium chloride (1.5 eq.) followed by an aqueous solution of sodium cyanide (1.5 eq.).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the racemic α-aminonitrile.

Protocol for Enzymatic Resolution using D-Amino Acid Oxidase (DAAO) (Illustrative)

This protocol illustrates a deracemization strategy where the L-amino acid is converted to the D-amino acid. A similar principle can be applied for the resolution of the racemic aminonitrile or amino acid.

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

To the buffer, add the racemic amino acid (e.g., DL-ThpG), a catalytic amount of FAD, and catalase.

-

Add L-amino acid oxidase to initiate the oxidative deamination of the L-enantiomer to the corresponding α-keto acid.

-

In a coupled reaction, introduce a D-amino acid aminotransferase and an amino donor (e.g., D-alanine) to convert the in situ generated α-keto acid to the D-amino acid.

-

Monitor the reaction for the disappearance of the L-enantiomer and the formation of the D-enantiomer by chiral HPLC.

-

Upon completion, the desired D-amino acid can be isolated and purified by standard methods such as ion-exchange chromatography.[12][13][14][15][16]

Conclusion

This technical guide outlines a feasible and robust synthetic strategy for the novel unnatural amino acid, this compound. By leveraging well-established synthetic methodologies, including palladium-catalyzed cross-coupling and chemoenzymatic resolutions, this document provides a clear roadmap for researchers in drug discovery and development to access this promising new chemical entity. The detailed protocols and comparative data serve as a practical resource for the synthesis and future investigation of D-ThpG and its potential applications in the design of next-generation therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 7. scielo.br [scielo.br]

- 8. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]

- 12. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 13. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with D-4'-Tetrahydropyranylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The incorporation of unnatural amino acids, such as D-4'-Tetrahydropyranylglycine (D-Thp-Gly), into peptide sequences is a powerful strategy in drug discovery and development. D-amino acids can significantly enhance the enzymatic stability and prolong the plasma half-life of peptide-based therapeutics.[1] The tetrahydropyranyl moiety of D-Thp-Gly introduces a bulky, cyclic ether group, which can influence the peptide's conformation and binding affinity to its target. This document provides detailed application notes and protocols for the successful incorporation of D-Thp-Gly into peptides using Fmoc-based solid-phase synthesis.

The tetrahydropyranyl (Thp) group is recognized in organic synthesis as a stable protecting group for alcohols, generally resistant to non-acidic conditions.[2][3] While its use as a side-chain protecting group for amino acids like serine, threonine, and cysteine in Fmoc/tBu SPPS is established, its presence as a core component of an amino acid like glycine presents unique considerations for peptide synthesis, particularly concerning steric hindrance during coupling reactions.

Materials and Reagents

Equipment

-

Automated Microwave Peptide Synthesizer or Manual SPPS Reaction Vessel

-

HPLC System (preparative and analytical)

-

Lyophilizer

-

Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

-

Centrifuge

-

Standard laboratory glassware and consumables

Resins, Amino Acids, and Reagents

-

Resin: Rink-amide MBHA resin or Wang resin (pre-loaded or for manual loading)

-

Fmoc-protected amino acids: Standard Fmoc-L-amino acids with appropriate side-chain protection (e.g., tBu, Trt, Pbf).

-

Fmoc-D-4'-Tetrahydropyranylglycine-OH

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), Diethyl ether (cold).

-

Deprotection Reagent: 20% Piperidine in DMF or NMP. Other bases like 4-methylpiperidine can also be used.[4][5]

-

Coupling Reagents:

-

Standard: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6][7][8] / HOBt (Hydroxybenzotriazole)

-

For hindered couplings: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8], DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)[7]

-

-

Activator Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O). A common mixture is 95:2.5:2.5 (TFA:TIS:H₂O).

-

Capping Reagent (Optional): Acetic anhydride/DIEA in DMF

Experimental Protocols

Resin Swelling

Before initiating the synthesis, the resin must be properly swollen to ensure optimal reaction kinetics.

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin completely.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[9]

-

Drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF.

-

Agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

Coupling of Fmoc-D-4'-Tetrahydropyranylglycine-OH

Due to the steric bulk of the tetrahydropyranyl group, optimized coupling conditions are recommended.

Method A: Standard HBTU/HOBt Activation

-

In a separate vial, dissolve Fmoc-D-4'-Tetrahydropyranylglycine-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIEA (6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Microwave irradiation (if available) for 5-10 minutes can significantly improve coupling efficiency.[6]

-

Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

Method B: DEPBT Activation for Sterically Hindered Amino Acids

DEPBT is known to minimize racemization and is effective for coupling sterically hindered amino acids.[7]

-

Dissolve Fmoc-D-4'-Tetrahydropyranylglycine-OH (3 eq.) and DEPBT (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution.

-

Add the mixture to the deprotected resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Wash the resin with DMF.

Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the appropriate standard amino acid) cycles until the desired peptide sequence is assembled.

Cleavage and Global Deprotection

This step cleaves the synthesized peptide from the resin and removes all side-chain protecting groups.

-

After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[10]

-

Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

-

Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.[10]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[6]

-

Allow the crude peptide pellet to air dry before lyophilization.

Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

-

Purify the peptide using preparative reverse-phase HPLC.

-

Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.[6]

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

The following table summarizes the expected outcomes for the synthesis of a model decapeptide containing one D-Thp-Gly residue. Actual results may vary depending on the sequence and synthesis conditions.

| Parameter | Target Value | Method of Analysis |

| Crude Peptide Purity | > 60% | Analytical RP-HPLC |

| Final Peptide Purity | > 95% | Analytical RP-HPLC |